1-Chloro-6,7-dimethoxyisoquinoline

Overview

Description

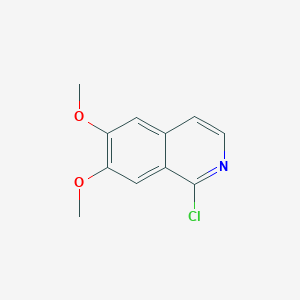

1-Chloro-6,7-dimethoxyisoquinoline is a chemical compound with the molecular formula C11H10ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom and two methoxy groups attached to the isoquinoline ring

Preparation Methods

The synthesis of 1-Chloro-6,7-dimethoxyisoquinoline typically involves the chlorination of 6,7-dimethoxyisoquinoline. One common method includes the reaction of 6,7-dimethoxyisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to ensure the selective chlorination at the desired position.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Reactivity

The compound exhibits several notable chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Oxidation and Reduction : It can undergo oxidation or reduction to yield different isoquinoline derivatives.

- Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling with boronic acids.

Medicinal Chemistry

1-Chloro-6,7-dimethoxyisoquinoline is being explored as a lead compound for developing new therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer and infections.

Case Study: Antimicrobial Activity

Research indicates that this compound interacts with bacterial cell division proteins, such as FtsZ, inhibiting their function. This mechanism suggests its potential as an antimicrobial agent .

Biological Studies

The compound has been studied for its biological activities, including:

- Anticancer Properties : Investigations into its effects on cancer cell lines show promising results in inhibiting cell proliferation.

- Mechanism of Action : Ongoing studies are exploring how it interacts with specific molecular targets within cells to modulate metabolic pathways .

Industrial Applications

In addition to its pharmaceutical potential, this compound may be utilized in the production of specialty chemicals such as dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-6,7-dimethoxyisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with metabolic pathways.

Comparison with Similar Compounds

1-Chloro-6,7-dimethoxyisoquinoline can be compared to other isoquinoline derivatives, such as:

6,7-Dimethoxyisoquinoline: Lacks the chlorine atom, which may result in different reactivity and biological activity.

1-Bromo-6,7-dimethoxyisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

1-Methyl-6,7-dimethoxyisoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Chloro-6,7-dimethoxyisoquinoline is a compound belonging to the isoquinoline family, characterized by its unique bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is C_10H_10ClN_O_2, with a CAS number of 21560-29-2. The presence of chlorine and methoxy groups at specific positions on the isoquinoline ring contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Anticonvulsant Effects

Research indicates that this compound exhibits significant anticonvulsant properties . Various studies have demonstrated its effectiveness in different animal models of epilepsy. For instance, derivatives of this compound have been shown to produce anticonvulsant effects through mechanisms that may involve modulation of neurotransmitter systems or direct effects on neuronal excitability.

Antimicrobial Activity

The compound has also been studied for its antimicrobial activity . It interacts with bacterial cell division proteins, such as FtsZ, inhibiting their function and leading to the disruption of bacterial cell division. This mechanism suggests potential applications in developing new antibacterial agents.

Comparative Biological Activities

To understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 1 | Anticonvulsant properties |

| 6-Methoxyisoquinoline | Methoxy group at position 6 | Moderate antimicrobial activity |

| 7-Methoxyisoquinoline | Methoxy group at position 7 | Limited biological studies |

| 6-Bromo-7-methoxyisoquinoline | Bromine at position 1 | Potentially similar activities |

The unique presence of the chlorine atom in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological efficacy.

Target Interaction

The primary target for this compound appears to be the FtsZ protein , which is crucial for bacterial cell division. By inhibiting this protein's function, the compound effectively disrupts bacterial proliferation.

Pharmacokinetics

This compound is known to be soluble in solvents like DMSO and methanol, which affects its bioavailability and interaction with biological targets. The pharmacokinetic profile suggests that environmental factors such as pH and temperature may influence its activity.

Case Study: Anticonvulsant Activity

In a study involving various isoquinoline derivatives, it was found that specific structural modifications significantly influenced anticonvulsant activity. The study highlighted the importance of substituents on the isoquinoline ring in modulating pharmacological effects. For example, certain derivatives showed enhanced activity compared to others due to their ability to interact more effectively with neurotransmitter receptors involved in seizure activity.

Case Study: Antibacterial Efficacy

Another research project focused on evaluating the antibacterial properties of this compound against a range of pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The study concluded that further exploration into its mechanism could lead to the development of new antibacterial therapies.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 1-chloro-6,7-dimethoxyisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chlorination of 6,7-dimethoxyisoquinoline precursors using POCl₃ under reflux. For example, 6,7-dimethoxynaphthalen-1-ol was treated with excess POCl₃ at 110°C for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) to yield 4-chloro-6,7-dimethoxyquinoline derivatives in 70% yield . Optimization includes controlling reaction time, stoichiometry of POCl₃, and pH adjustment during workup to minimize byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, single-crystal X-ray diffraction confirmed planar geometry in 4-chloro-6,7-dimethoxyquinoline, with intramolecular C8–H8⋯Cl1 interactions stabilizing the structure . ¹H NMR (DMSO-d₆) typically shows aromatic proton signals at δ 8.57 (d, J = 5.1 Hz) and methoxy groups at δ 4.04 (s) .

Q. What analytical methods ensure purity for this compound in pharmacological studies?

- Methodological Answer : Reversed-phase C18 HPLC with UV detection (e.g., 99% purity) and high-resolution mass spectrometry (HRMS) are standard. For deuterated analogs (e.g., D6 derivatives), isotopic purity is validated via MS and ²H NMR .

Advanced Research Questions

Q. How do substitutions on the isoquinoline core influence biological activity, such as GFAT inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the A- and C-rings significantly modulate potency. For example, introducing a ketone group at position 1 (e.g., RO0509347) enhanced GFAT inhibition (IC₅₀ = 1 μM) by forming hydrogen bonds with the enzyme active site . Chlorine at position 1 improves metabolic stability but may reduce solubility, necessitating pharmacokinetic profiling in rodent models .

Q. What strategies are used to resolve contradictions in biochemical assay data for derivatives of this compound?

- Methodological Answer : Discrepancies between enzyme inhibition (e.g., GFAT IC₅₀) and cellular efficacy (e.g., glucose reduction in ob/ob mice) are addressed by:

- Validating assay conditions (e.g., enzyme-coupled SAH detection vs. chemiluminescence-based CLOT assays) .

- Adjusting cell permeability via prodrug strategies or formulation optimizations .

Q. How can computational modeling guide the design of this compound derivatives targeting bacterial FtsZ?

- Methodological Answer : Docking studies using FtsZ crystal structures (PDB: 4DXD) predict interactions between the chlorine substituent and the T7 loop of FtsZ. Derivatives with 3-phenyl substitutions (e.g., compound 1a) showed enhanced antibacterial activity (MIC = 2–4 μg/mL against S. aureus) by disrupting Z-ring assembly .

Q. What role do deuterated analogs play in metabolic stability studies?

- Methodological Answer : Deuteration at methoxy groups (e.g., 6,7-D6-dimethoxy analogs) reduces CYP450-mediated metabolism, extending half-life in vivo. These analogs are synthesized via deuterated methanol in Williamson ether synthesis and characterized by ²H NMR .

Q. How are diastereoselectivity challenges addressed during functionalization of the isoquinoline core?

- Methodological Answer : Chiral auxiliaries (e.g., BF₃-complexed 3,4-dihydro-6,7-dimethoxyisoquinoline) or lithiated sulfoxides enable stereocontrol. For example, lithiated methylphenylsulfoxide reacted with dihydroisoquinoline at −45°C to yield a 23:77 diastereomer ratio, which reversed to 89:11 at 0°C .

Properties

IUPAC Name |

1-chloro-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDYPSDYGHVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442904 | |

| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21560-29-2 | |

| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.